One convenient method involves the reaction of 4-chlorobenzonitrile with ethylenediamine, followed by esterification with methanol in the presence of thionyl chloride. The resulting Methyl 4-(2-aminoethyl)benzoate is then converted to its hydrochloride salt by treatment with hydrochloric acid. []
Another approach utilizes a multi-step process starting with 4-(2-aminoethyl)benzoic acid. []
Methyl 4-(2-aminoethyl)benzoate hydrochloride consists of a benzene ring substituted with a methyl ester group at the 1-position and a 2-aminoethyl group at the 4-position. The hydrochloride salt forms through protonation of the amino group. Structural characterization data, including spectroscopic analyses (FTIR, 1H NMR, 13C NMR) and potentially single-crystal X-ray diffraction, can be found in the literature. [, , ]
TAAR1 Agonist Activity: Analogs of Methyl 4-(2-aminoethyl)benzoate hydrochloride based on a 4-(2-aminoethyl)piperidine core have exhibited agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1), making them potential candidates for treating psychotic disorders by modulating dopaminergic function. []
SERM Activity: Derivatives of Methyl 4-(2-aminoethyl)benzoate hydrochloride incorporating a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters have been identified as key intermediates in the synthesis of SERMs. []
The primary application of Methyl 4-(2-aminoethyl)benzoate hydrochloride is its use as a versatile building block in organic synthesis. [, ] Specifically, it serves as a key intermediate in the synthesis of various pharmaceutical compounds and SERMs. [] For instance, it has been employed in the development of:
Acyl-CoA: Cholesterol O-Acyltransferase-1 (ACAT-1) Inhibitors: It served as a key intermediate in the synthesis of K-604, an aqueous-soluble ACAT-1 inhibitor with potential applications in treating diseases associated with ACAT-1 overexpression. []
Topical Therapeutics for Age-Related Macular Degeneration (AMD): It acted as a precursor for developing TG100801, a prodrug designed to treat AMD by inhibiting both VEGFr2 and Src family kinases. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2